molecular formula C12H19NO3 B13588532 3-Acetyl-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

3-Acetyl-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B13588532
M. Wt: 225.28 g/mol
InChI Key: SEHQEMVCHSQYTP-UHFFFAOYSA-N
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Description

3-Acetyl-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their unique bicyclic structure, which includes a nitrogen atom within the ring system. The presence of the nitrogen atom imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to be scalable and efficient, allowing for the production of the compound in significant quantities . The reduction process is carried out using lithium aluminum hydride (LiAlH4) as the reducing agent, which converts the nitrile group into the desired amine .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The scalability of the synthetic route makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the acetyl and carboxylic acid groups, which are reactive under specific conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions typically produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Acetyl-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure allows the compound to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but lack the nitrogen atom.

    Pyridines: Pyridines are aromatic compounds with a nitrogen atom in the ring.

Uniqueness

The uniqueness of 3-Acetyl-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid lies in its combination of a bicyclic structure with a nitrogen atom. This combination imparts unique chemical and physical properties, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

3-acetyl-5-propan-2-yl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

InChI

InChI=1S/C12H19NO3/c1-8(2)11-4-12(5-11,10(15)16)7-13(6-11)9(3)14/h8H,4-7H2,1-3H3,(H,15,16)

InChI Key

SEHQEMVCHSQYTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12CC(C1)(CN(C2)C(=O)C)C(=O)O

Origin of Product

United States

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